Cas no 58584-98-8 (2,6-Difluoro-3-(trifluoromethyl)pyridine)

2,6-Difluoro-3-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, featuring fluorine atoms at the 2- and 6-positions and a trifluoromethyl group at the 3-position. This structure imparts high electronegativity and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances metabolic stability and bioavailability, while the pyridine core offers versatility in heterocyclic chemistry. Its reactivity allows for selective functionalization, enabling applications in the development of bioactive compounds. The compound is particularly useful in cross-coupling reactions and as a building block for advanced materials. Proper handling is required due to its potential sensitivity to moisture and light.
2,6-Difluoro-3-(trifluoromethyl)pyridine structure
58584-98-8 structure
商品名:2,6-Difluoro-3-(trifluoromethyl)pyridine
CAS番号:58584-98-8
MF:C6H2F5N
メガワット:183.08
MDL:MFCD12546949
CID:1078969
PubChem ID:12259374

2,6-Difluoro-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 2,6-Difluoro-3-(trifluoromethyl)pyridine
    • 2,6-Difluoro-3-trifluoromethylpyridine
    • SCHEMBL10681454
    • MFCD12546949
    • CS-0322880
    • BBL101043
    • AMY6344
    • STL554837
    • 2,6-Difluoro-3-(trifluoromethyl)pyridine, AldrichCPR
    • SB54505
    • 58584-98-8
    • DTXSID40482806
    • DB-093525
    • AKOS005256388
    • FS-5524
    • MDL: MFCD12546949
    • インチ: InChI=1S/C6H2F5N/c7-4-2-1-3(5(8)12-4)6(9,10)11/h1-2H
    • InChIKey: XQOSKGHWFHZLCZ-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=NC(=C1C(F)(F)F)F)F

計算された属性

  • せいみつぶんしりょう: 183.01073988g/mol
  • どういたいしつりょう: 183.01073988g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 157
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 12.9Ų

2,6-Difluoro-3-(trifluoromethyl)pyridine セキュリティ情報

  • 危険物輸送番号:UN 2811 6.1 / PGIII
  • 危険レベル:IRRITANT

2,6-Difluoro-3-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1233320-5g
2,6-Difluoro-3-(trifluoromethyl)pyridine
58584-98-8 95%
5g
$800 2024-06-06
Chemenu
CM296284-5g
2,6-Difluoro-3-trifluoromethylpyridine
58584-98-8 95%
5g
$351 2021-08-18
Apollo Scientific
PC49654-1g
2,6-Difluoro-3-(trifluoromethyl)pyridine
58584-98-8 97%
1g
£140.00 2023-09-02
Alichem
A029006994-1g
2,6-Difluoro-3-(trifluoromethyl)pyridine
58584-98-8 95%
1g
$3155.55 2023-09-01
Fluorochem
069641-5g
2,6-Difluoro-3-trifluoromethylpyridine
58584-98-8 97%
5g
£356.00 2022-03-01
A2B Chem LLC
AH02075-5g
2,6-Difluoro-3-(trifluoromethyl)pyridine
58584-98-8 97%
5g
$869.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1393550-5g
2,6-Difluoro-3-(trifluoromethyl)pyridine
58584-98-8 98+%
5g
¥8121.00 2024-05-07
A2B Chem LLC
AH02075-10g
2,6-Difluoro-3-(trifluoromethyl)pyridine
58584-98-8 97%
10g
$745.00 2023-12-30
Crysdot LLC
CD11099653-1g
2,6-Difluoro-3-trifluoromethylpyridine
58584-98-8 95+%
1g
$330 2024-07-18
eNovation Chemicals LLC
Y1233320-250mg
2,6-Difluoro-3-(trifluoromethyl)pyridine
58584-98-8 95%
250mg
$260 2025-02-26

2,6-Difluoro-3-(trifluoromethyl)pyridine 関連文献

  • 1. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles
    Ronald S. Dainter,Hans Suschitzky,Basil J. Wakefield,Nigel Hughes,Anthony J. Nelson J. Chem. Soc. Perkin Trans. 1 1988 227

2,6-Difluoro-3-(trifluoromethyl)pyridineに関する追加情報

2,6-Difluoro-3-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound with CAS No. 58584-98-8, commonly referred to as 2,6-Difluoro-3-(trifluoromethyl)pyridine, is a highly specialized organic compound that has garnered significant attention in various scientific and industrial domains. This compound is a derivative of pyridine, a six-membered aromatic heterocycle with one nitrogen atom. The presence of fluorine atoms at the 2 and 6 positions, along with a trifluoromethyl group at the 3 position, imparts unique chemical and physical properties to this molecule. These features make it a valuable compound in fields such as pharmaceuticals, agrochemicals, and materials science.

2,6-Difluoro-3-(trifluoromethyl)pyridine exhibits a high degree of chemical stability due to the electron-withdrawing effects of the fluorine atoms and the trifluoromethyl group. These substituents not only enhance the molecule's resistance to degradation but also influence its electronic properties, making it an attractive candidate for use in advanced materials. Recent studies have explored its potential as a building block for constructing novel organic semiconductors, where its electron-deficient nature can be leveraged to improve device performance.

In the pharmaceutical industry, 2,6-Difluoro-3-(trifluoromethyl)pyridine has shown promise as a precursor for drug development. Its ability to act as a bioisostere for other nitrogen-containing heterocycles has been exploited in the design of molecules targeting various therapeutic areas, including oncology and infectious diseases. Researchers have reported that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in disease progression.

The agricultural sector has also benefited from the properties of 2,6-Difluoro-3-(trifluoromethyl)pyridine. Its role as an intermediate in the synthesis of pesticides and herbicides has been well-documented. The compound's ability to withstand harsh environmental conditions makes it ideal for applications where long-term stability is required. Recent advancements in green chemistry have further highlighted its potential as an eco-friendly alternative to traditional agrochemicals.

From a synthetic standpoint, 2,6-Difluoro-3-(trifluoromethyl)pyridine is typically prepared through multi-step reactions involving fluorination and substitution processes. The synthesis pathway often involves the use of fluorinating agents such as HF or CF3I under controlled conditions to achieve the desired substitution pattern. Researchers have optimized these processes to improve yield and reduce environmental impact.

Recent breakthroughs in computational chemistry have enabled detailed studies of the electronic structure of 2,6-Difluoro-3-(trifluoromethyl)pyridine. These studies have provided insights into its reactivity and selectivity in various chemical reactions. For instance, density functional theory (DFT) calculations have revealed that the molecule's electron-deficient nature enhances its ability to act as an electrophile in nucleophilic aromatic substitution reactions.

In conclusion, 2,6-Difluoro-3-(trifluoromethyl)pyridine stands out as a versatile compound with applications across multiple disciplines. Its unique chemical properties and adaptability make it a valuable asset in modern chemistry research and development.

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